D-arabino-Hexitol, 1,5-anhydro-2-deoxy-
Description
Contextualization within the Field of Carbohydrate Chemistry
Carbohydrate chemistry is a field dedicated to the study of the structure, synthesis, and function of saccharides. Within this vast discipline, anhydrohexitols represent a significant class of modified sugars. These molecules are characterized by the presence of an intramolecular ether linkage, forming a cyclic structure. 1,5-anhydro-2-deoxy-D-arabino-hexitol belongs to a specific subclass known as glycals, which are cyclic enol ether derivatives of sugars featuring a double bond between carbon atoms 1 and 2 of the ring. acs.org This structural motif imparts unique reactivity to the molecule, distinguishing it from its parent sugar, glucose.
The presence of the endocyclic double bond makes D-glucal a versatile precursor for a wide range of carbohydrate derivatives. medchemexpress.com It serves as a key starting material for the synthesis of 2-deoxy-sugars, which are components of many biologically active natural products. medchemexpress.com Furthermore, the double bond can be functionalized in various ways, allowing for the introduction of different substituents at the C1 and C2 positions with a high degree of stereocontrol. nih.gov This has made D-glucal and its derivatives indispensable building blocks in the construction of oligosaccharides, glycoconjugates, and other complex carbohydrate structures. medchemexpress.com
Significance of 1,5-Anhydro-2-deoxy-D-arabino-Hexitol in Contemporary Chemical and Biochemical Research
The importance of 1,5-anhydro-2-deoxy-D-arabino-hexitol in modern research is multifaceted, spanning synthetic organic chemistry and chemical biology. Its utility as a chiral building block is well-established, providing a scaffold for the stereoselective synthesis of complex natural products and their analogues. medchemexpress.comnih.gov
A particularly significant application of D-glucal is in the synthesis of C-glycosides. acs.orgrsc.orgnih.gov Unlike the more common O-glycosides, C-glycosides feature a carbon-carbon bond between the sugar moiety and the aglycone, which renders them resistant to enzymatic and chemical hydrolysis. This stability is highly desirable for the development of therapeutic agents and biochemical probes. The Ferrier rearrangement, a key reaction in carbohydrate chemistry, often utilizes glycals to form 2,3-unsaturated glycosides, which are precursors to a variety of other sugar derivatives. thieme-connect.de
In the realm of biochemical research, D-glucal and its derivatives serve as valuable tools for studying carbohydrate-processing enzymes. nih.gov For instance, they can be used to probe the active sites of glycosidases and glycosyltransferases, providing insights into their catalytic mechanisms. nih.gov The ability to synthesize modified sugars from D-glucal allows for the creation of enzyme inhibitors, which are crucial for understanding biological pathways and for drug development. nih.gov For example, derivatives of D-glucal have been used to synthesize inhibitors of enzymes implicated in type 2 diabetes. nih.gov
Stereochemical and Conformational Foundations of the 1,5-Anhydro-2-deoxy-D-arabino-Hexitol Moiety
The stereochemistry and conformational preferences of the 1,5-anhydro-2-deoxy-D-arabino-hexitol ring are fundamental to its reactivity and its utility as a synthetic intermediate. The "D-arabino" designation refers to the specific stereochemical configuration of the chiral centers in the molecule, which can be systematically named using the D/L notation based on the configuration of the highest-numbered chiral center in a Fischer projection. masterorganicchemistry.com
Due to the presence of the C1-C2 double bond, the pyranoid ring of D-glucal cannot adopt a standard chair conformation. Instead, it exists predominantly in a half-chair conformation. rsc.org The specific half-chair conformation adopted can influence the stereochemical outcome of reactions at the double bond. The stereoselectivity of addition reactions to the double bond of D-glucal is a subject of extensive research, with factors such as the nature of the electrophile, the solvent, and the protecting groups on the hydroxyl functions all playing a crucial role in determining the facial selectivity of the attack. nih.govnih.gov For instance, the addition of various nucleophiles to epoxides derived from D-glucal can proceed with high regio- and stereoselectivity. nih.gov
The conformational flexibility of the sugar backbone is a key determinant of the biological activity of carbohydrates. nih.govnih.gov Understanding the conformational preferences of D-glucal and its derivatives is therefore critical for the rational design of enzyme inhibitors and other biologically active molecules. Spectroscopic techniques, particularly NMR spectroscopy, are instrumental in elucidating the solution-state conformations of these molecules. rsc.orgnih.gov
Interactive Data Table: Physicochemical Properties of D-arabino-Hexitol, 1,5-anhydro-2-deoxy-
| Property | Value | Reference |
| Molecular Formula | C6H10O4 | nih.gov |
| Molar Mass | 146.14 g/mol | nih.gov |
| Appearance | White crystalline solid | medchemexpress.com |
| Melting Point | 58-60 °C | |
| Solubility | Soluble in water and methanol | medchemexpress.com |
Interactive Data Table: Key Reactions and Applications of D-arabino-Hexitol, 1,5-anhydro-2-deoxy-
| Reaction/Application | Description | Key Findings/Examples | References |
| C-Glycoside Synthesis | Formation of a carbon-carbon bond between the sugar and an aglycone, providing hydrolytically stable analogues of O-glycosides. | Palladium-catalyzed Heck-type reactions with arylboronic acids to yield C-1 aryl enones. One-pot synthesis with various aromatic and heteroaromatic compounds. | rsc.orgnih.gov |
| Enzymatic Synthesis | Use of enzymes to catalyze reactions involving D-glucal, often leading to high stereoselectivity. | Synthesis of 2(II)-deoxycellobiose derivatives using a cellobiose (B7769950) phosphorylase from Cellvibrio gilvus. | nih.gov |
| Synthesis of 2-Deoxy-Sugars | The double bond allows for the introduction of a hydrogen atom at the C2 position, a common structural feature in bioactive molecules. | Not detailed in the provided search results, but a known application. | |
| Ferrier Rearrangement | A Lewis acid-promoted reaction of glycals to form 2,3-unsaturated glycosides. | A foundational reaction in glycal chemistry, leading to versatile intermediates. | thieme-connect.de |
| Enzyme Inhibition Studies | Use of D-glucal derivatives to probe the mechanisms of carbohydrate-processing enzymes and to develop inhibitors. | Derivatives have been synthesized to target enzymes involved in conditions like type 2 diabetes. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13035-11-5 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2R,3S,4R)-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C6H12O4/c7-3-5-6(9)4(8)1-2-10-5/h4-9H,1-3H2/t4-,5-,6+/m1/s1 |
InChI Key |
QFHKFGOUFKUPNX-PBXRRBTRSA-N |
SMILES |
C1COC(C(C1O)O)CO |
Isomeric SMILES |
C1CO[C@@H]([C@H]([C@@H]1O)O)CO |
Canonical SMILES |
C1COC(C(C1O)O)CO |
Synonyms |
1,5-anhydro-2-deoxy-D-glucitol |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Anhydro 2 Deoxy D Arabino Hexitol and Its Analogues
Total Synthesis Approaches
Total synthesis provides a versatile and controlled route to 1,5-anhydro-2-deoxy-D-arabino-hexitol and its analogues, allowing for precise stereochemical control and the introduction of diverse functionalities.
The construction of the 1,5-anhydro-2-deoxy-D-arabino-hexitol scaffold often begins with common and readily available carbohydrates. These precursors undergo a series of chemical transformations to achieve the desired deoxygenation and stereochemistry.
A primary and efficient precursor for many deoxysugars is D-glucal (1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol). nih.gov Its inherent structure, containing the 1,5-anhydro ring and a C2 deoxy position (as part of the double bond), makes it an ideal starting point. The double bond in D-glucal can be subjected to various reactions, including hydrogenation or hydration, to yield the target saturated hexitol (B1215160) structure. For instance, the hydration of D-glucal, catalyzed by emulsin β-D-glucosidase, can lead to the formation of 2-deoxy-D-arabino-hexopyranose, a closely related compound. nih.gov
Other syntheses start from different simple precursors. Enantioselective syntheses of 2-deoxy- and 2,3-dideoxysugars have been successfully achieved in 6-8 steps starting from furfural (B47365) . capes.gov.br Another approach utilizes (R)-glycidol as a chiral building block to synthesize amino-1,5-anhydro-D-hexitols with the arabino configuration, demonstrating the versatility of non-carbohydrate starting materials. researchgate.net More complex syntheses have been developed from precursors like D-xylose , where the carbon chain is extended to form the required heptose or hexose (B10828440) skeleton before cyclization and deoxygenation steps. researchgate.netresearchgate.net
Table 1: Examples of Precursors in Total Synthesis
| Precursor | Target or Related Analogue | Key Transformation | Reference(s) |
|---|---|---|---|
| D-Glucal | 2-Deoxy-D-arabino-hexopyranose | Enzymatic hydration | nih.gov |
| Furfural | C-6 Protected 2-deoxysugars | Chemo-, regio-, and diastereoselective oxidation/reduction | capes.gov.br |
| (R)-Glycidol | Amino-1,5-anhydro-D-hexitols | Metathesis, epoxidation, epoxide opening | researchgate.net |
| D-Xylose | 3'-C-Substituted nucleosides | Epoxide opening | researchgate.net |
The selective manipulation of multiple hydroxyl groups is a central challenge in carbohydrate chemistry. The synthesis of 1,5-anhydro-2-deoxy-D-arabino-hexitol and its analogues relies heavily on the strategic use of protecting groups to mask reactive sites and direct reactions to specific positions.
Commonly used protecting groups include acetals, ethers, and esters. For example, 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol (Tri-O-acetyl-D-glucal) is a widely used intermediate where the hydroxyl groups are protected as acetates. sigmaaldrich.com This protection allows for modifications at the C1 and C2 positions without affecting the rest of the molecule. Similarly, 1,5-Anhydro-4,6-O-benzylidene-D-glucitol has been used as a starting material, employing a benzylidene acetal (B89532) to protect the C4 and C6 hydroxyls simultaneously. researchgate.net
In the synthesis of more complex analogues, such as 2-aminosugar derivatives, specialized protecting groups are required. The Lewis basic nature of amino substituents can interfere with many standard glycosylation reactions. To overcome this, protecting groups like the 2,2,2-trichloroethoxycarbonyl (Troc) group have been effectively used for the C2 amino functionality, enabling room-temperature glycosylations that would otherwise be problematic. chemrxiv.org The choice of protecting group is critical as it can influence reaction outcomes, solubility, and the ease of final deprotection to yield the target compound.
Achieving the correct stereochemistry is paramount in the synthesis of bioactive molecules. For 1,5-anhydro-2-deoxy-D-arabino-hexitol, the arabino configuration at the chiral centers is defining. Synthetic strategies must therefore incorporate highly stereoselective steps.
Enantioselective synthesis of deoxysugars has been achieved from achiral starting materials like furfural through a sequence of stereocontrolled oxidation and reduction reactions. capes.gov.br A key development in this area was the use of o-nitrobenzenesulfonylhydrazide (NBSH) as a diimide precursor for stereospecific reductions. capes.gov.br Diastereoselective reductions of keto-intermediates are also a common strategy to set the stereochemistry of a newly formed hydroxyl group.
For more advanced applications, methods like iridium-catalyzed asymmetric hydrogenation have been developed for related heterocyclic systems, offering high yields and excellent enantioselectivities. rsc.org While not directly applied to the title compound in the cited literature, such catalytic systems represent the forefront of enantioselective synthesis and could be adapted for deoxysugar production. Furthermore, syntheses of nucleoside analogues based on the 1,5-anhydrohexitol scaffold often involve nucleophilic substitution or epoxide opening reactions, where the stereochemical outcome (inversion or retention of configuration) must be carefully controlled to obtain the desired diastereomer. researchgate.net
Chemoenzymatic and Biocatalytic Transformations
The use of enzymes in organic synthesis offers significant advantages, including high specificity, mild reaction conditions, and reduced environmental impact. Chemoenzymatic and fully biocatalytic routes are increasingly being explored for the synthesis of deoxysugars and their precursors.
While direct enzymatic synthesis of 1,5-anhydro-2-deoxy-D-arabino-hexitol is not prominently documented, the enzymatic reduction of related ketoses, particularly D-fructose, provides a model for the formation of hexitols. D-Fructose can be hydrogenated to a mixture of D-mannitol and D-glucitol (sorbitol). capes.gov.br The selectivity of this reduction can be controlled by the choice of catalyst, with copper-based catalysts showing a high preference for the formation of D-mannitol. capes.gov.br
Enzymatic conversions are also central to the production of high-fructose corn syrup, where glucose isomerase converts D-glucose into D-fructose. nih.govresearchgate.net Furthermore, enzymes like fructose (B13574) dehydrogenase can oxidize fructose at specific positions, for example, to produce 5-ketofructose . nih.gov These transformations highlight the enzymatic toolkit available for modifying the hexose skeleton, which could potentially be adapted for the stereospecific reduction of a corresponding keto-intermediate to form the desired arabino-hexitol.
Table 2: Enzymatic Transformations of Fructose
| Enzyme/Catalyst | Substrate | Product(s) | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Glucose Isomerase | D-Glucose | D-Fructose | Isomerization | nih.govresearchgate.net |
| Copper/Silica Catalyst | D-Fructose | D-Mannitol, D-Glucitol | Selective hydrogenation | capes.gov.br |
| Fructose Dehydrogenase | D-Fructose | 5-Ketofructose | Specific oxidation | nih.gov |
| Fructosyltransferase | Sucrose, Sorbitol | Fructosyl-sorbitol derivatives | Transglycosylation | mdpi.com |
The discovery and engineering of novel biocatalysts are driving the expansion of enzymatic methods for deoxysugar synthesis. nih.gov Deoxysugars in nature are often synthesized via complex biosynthetic pathways starting from common nucleotide sugars like TDP-α-D-glucose. nih.gov Enzymes from these pathways, such as dehydratases and reductases, can be harnessed for synthetic purposes.
A key enzyme class for creating deoxy functions is the aldolases. 2-Deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA) , for instance, catalyzes a stereoselective C-C bond formation and has been used in whole-cell biocatalysts to synthesize 2-deoxysugars. researchgate.net Engineering efforts have focused on improving the tolerance of DERA to high concentrations of aldehyde substrates, which is crucial for industrial applications. researchgate.net
Other enzymatic strategies include the use of dehydratases for selective water elimination to create keto-deoxy intermediates. researchgate.net For example, gluconate dehydratase has been used for the one-step synthesis of 2-keto-3-deoxy-D-gluconate from D-gluconate. researchgate.net The subsequent reduction of such keto-acids or keto-sugars by ketoreductases can provide stereochemically pure deoxy-sugar acids and their derivatives. The ongoing discovery of new enzymes and the enhancement of existing ones through protein engineering are paving the way for efficient, scalable, and sustainable biocatalytic routes to complex molecules like 1,5-anhydro-2-deoxy-D-arabino-hexitol. nih.govresearchgate.net
Derivatization and Functionalization Strategies
The strategic modification of the hydroxyl groups and the double bond in 1,5-anhydro-2-deoxy-D-arabino-hexitol is fundamental to creating advanced intermediates for various synthetic targets. These modifications include protection of hydroxyls via acylation and alkylation, formation of cyclic acetals, and the introduction of diverse substituents through addition reactions across the double bond.
Acylation, particularly acetylation, is a common strategy to protect the hydroxyl groups of 1,5-anhydro-2-deoxy-D-arabino-hexitol. The resulting acetylated derivatives, such as 3,4,6-tri-O-acetyl-D-glucal, serve as crucial starting materials for further functionalization. nih.govsigmaaldrich.com These protecting groups enhance solubility in organic solvents and influence the stereochemical outcome of subsequent reactions.
Alkylation reactions are also employed to introduce ether linkages at the hydroxyl positions. Iodoalkoxylation of glycals, for instance, involves the reaction with an alcohol in the presence of an iodine source. nih.gov This process results in the simultaneous introduction of an iodine atom at C-2 and an alkoxy group at C-1. Research has shown that the iodoalkoxylation of 3,4,6-tri-O-acetyl-D-glucal proceeds with exclusive trans-addition, leading predominantly to products with the α-manno configuration. nih.gov Steric factors of the glycal and the nucleophilic alcohol play a significant role in the opening of the intermediate iodonium (B1229267) ion. nih.gov
Table 1: Examples of Acylated and Alkylated Derivatives
| Starting Material | Reagents | Product | Configuration | Reference |
|---|---|---|---|---|
| D-Glucal | Acetic Anhydride, Pyridine | 3,4,6-Tri-O-acetyl-D-glucal | D-arabino | sigmaaldrich.com |
| 3,4,6-Tri-O-acetyl-D-glucal | N-Iodosuccinimide, Methanol | Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-iodo-α-D-mannopyranoside | α-manno | nih.gov |
The formation of cyclic acetals is a key strategy for the simultaneous protection of vicinal diols, offering regioselective control in multi-step syntheses. The 4,6-hydroxyl groups of D-glucal can be protected as a benzylidene acetal by reacting with benzaldehyde (B42025) dimethyl acetal or a similar reagent under acidic conditions. This yields 1,5-anhydro-4,6-O-benzylidene-2-deoxy-D-arabino-hex-1-enitol. sigmaaldrich.com This rigid cyclic system locks the pyranoid ring in a more defined conformation, which can direct the stereochemical outcome of reactions at other positions, such as the C-3 hydroxyl group or the C1-C2 double bond.
This benzylidene-protected intermediate is a valuable precursor for synthesizing more complex molecules. For example, it has been used as a starting material for the synthesis of various deoxy- and amino-sugar derivatives. researchgate.net The selective protection allows for chemical manipulation of the remaining C-3 hydroxyl group or addition reactions across the double bond.
Table 2: Benzylidene Acetal Formation
| Starting Material | Reagent | Product Name | CAS Number | Reference |
|---|
The double bond of 1,5-anhydro-2-deoxy-D-arabino-hexitol and its derivatives is susceptible to electrophilic addition, providing a direct route for introducing a variety of functional groups, including halogens, azides, and precursor functionalities for amines.
Halogenation: The addition of halogens or pseudohalogens is a well-established method. Iodoalkoxylation, as mentioned previously, introduces an iodine atom at C-2 and an alkoxy group at C-1. nih.gov This reaction on acetylated D-glucal derivatives shows high stereoselectivity, yielding trans-diaxial addition products. nih.gov Similarly, other halogens can be introduced, often leading to 2-deoxy-2-halo glycosyl donors, which are important intermediates in glycosylation reactions. The synthesis of certain antiviral nucleoside analogues involves the introduction of iodine or fluorine onto the base moiety, which is subsequently coupled to the anhydrohexitol ring. nih.gov
Azido (B1232118) Group Introduction: The azido group serves as a versatile precursor to an amino group. One common synthetic route involves the epoxidation of the glycal double bond, followed by the regioselective opening of the resulting epoxide with an azide (B81097) anion (e.g., sodium azide). researchgate.net This two-step sequence typically results in the introduction of the azido group at C-2 with a specific stereochemistry, which can then be reduced to an amine. For instance, synthesis of 3-amino-1,5-anhydro-4-deoxy-hexitol with the arabino configuration has been achieved through a sequence involving epoxidation and subsequent epoxide opening with an azide anion. researchgate.net
Amino Group Introduction: Amino sugars are components of many biologically important molecules. Direct introduction of an amino group is challenging, so it is often introduced via a precursor like an azide or a nitro group. The reduction of an azido group, typically with reagents like H₂S, triphenylphosphine, or catalytic hydrogenation, provides a clean and efficient method for forming the corresponding amine. researchgate.net These amino-anhydrohexitol derivatives are key building blocks for synthesizing modified nucleosides and other bioactive compounds.
Table 3: Functionalization via Addition Reactions
| Starting Material Derivative | Reagents/Method | Functional Group Introduced | Product Type | Reference |
|---|---|---|---|---|
| 3,4,6-Tri-O-acetyl-D-glucal | 1. m-CPBA (epoxidation) 2. NaN₃ (epoxide opening) | Azide (-N₃) | 2-Azido-2-deoxy sugar | researchgate.net |
| 2-Azido-2-deoxy intermediate | H₂, Pd/C (reduction) | Amine (-NH₂) | 2-Amino-2-deoxy sugar | researchgate.net |
Chemical Reactivity and Transformation Studies of 1,5 Anhydro 2 Deoxy D Arabino Hexitol
Regioselective Functionalization and Modification
The presence of three hydroxyl groups at the C3, C4, and C6 positions in 1,5-anhydro-2-deoxy-D-arabino-hexitol offers multiple sites for chemical modification. The regioselective functionalization of these hydroxyl groups is crucial for the synthesis of well-defined derivatives with specific biological activities.
The primary hydroxyl group at C6 is generally the most reactive towards acylation and etherification reactions due to reduced steric hindrance compared to the secondary hydroxyl groups at C3 and C4. Selective protection of the C6 hydroxyl group can be achieved using bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) chloride, in the presence of a base like imidazole. This allows for subsequent modifications at the C3 and C4 positions.
Discrimination between the C3 and C4 hydroxyl groups is more challenging due to their similar reactivity. However, methods involving the use of tin-based reagents have been employed to achieve regioselectivity. For instance, the formation of a dibutylstannylene acetal (B89532) intermediate can activate one hydroxyl group over the other, facilitating selective acylation or alkylation.
Furthermore, the synthesis of nucleoside analogues often involves the functionalization of the anomeric position. While the parent compound lacks a traditional anomeric center, its derivatives, particularly those with a leaving group at C1, can undergo nucleophilic substitution. For example, the synthesis of pyrimidine (B1678525) and purine (B94841) anhydrohexitol nucleosides has been reported, demonstrating the versatility of this scaffold in medicinal chemistry.
Ring-Opening and Rearrangement Reactions
The pyranose ring of 1,5-anhydro-2-deoxy-D-arabino-hexitol is generally stable under neutral and basic conditions. However, under strong acidic conditions, acid-catalyzed ring-opening can occur, leading to the formation of acyclic derivatives. This process is typically initiated by protonation of the ring oxygen, followed by nucleophilic attack.
A significant rearrangement reaction involving derivatives of this hexitol (B1215160) is the Ferrier rearrangement. This reaction is characteristic of glycals (1,5-anhydro-1,2-dideoxy-hex-1-enitols), which are unsaturated precursors to 1,5-anhydro-2-deoxy-D-arabino-hexitol. The Ferrier rearrangement involves the allylic rearrangement of a glycal upon treatment with a Lewis acid and a nucleophile, leading to the formation of 2,3-unsaturated glycosides. nih.govguidechem.comnih.gov While not a direct reaction of the saturated hexitol, the synthesis of 1,5-anhydro-2-deoxy-D-arabino-hexitol derivatives often proceeds through glycal intermediates, making the Ferrier rearrangement a relevant transformation in this context.
For instance, treatment of a 3-O-acylated glycal with a Lewis acid can generate an allylic oxocarbenium ion intermediate. Subsequent attack by a nucleophile at the anomeric carbon (C1) and proton loss leads to the rearranged 2,3-unsaturated product. This methodology provides a powerful tool for the synthesis of C-glycosides and other complex carbohydrate structures. nih.gov
Oxidation and Reduction Pathways
The hydroxyl groups of 1,5-anhydro-2-deoxy-D-arabino-hexitol are susceptible to oxidation. Selective oxidation of the primary hydroxyl group at C6 to an aldehyde or a carboxylic acid can be achieved using various oxidizing agents. For example, pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions can be employed for the controlled oxidation to the aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, will typically lead to the corresponding carboxylic acid.
The secondary hydroxyl groups at C3 and C4 can be oxidized to the corresponding ketones. The relative rate of oxidation can be influenced by the stereochemistry of the hydroxyl groups and the choice of oxidant. For instance, reagents like Dess-Martin periodinane or chromic acid-based oxidants are commonly used for this transformation.
Conversely, the reduction of functional groups introduced onto the 1,5-anhydro-2-deoxy-D-arabino-hexitol scaffold is also a key transformation. For example, if the C6 hydroxyl group is oxidized to an aldehyde, it can be subsequently reduced back to the alcohol using mild reducing agents like sodium borohydride. Ketones at the C3 or C4 positions can also be reduced to secondary alcohols, often with stereoselectivity depending on the reagent and reaction conditions. Catalytic hydrogenation can be employed to reduce any introduced double or triple bonds within the side chains of derivatives.
Glycosylation and Glycosyl Transfer Reactions
1,5-Anhydro-2-deoxy-D-arabino-hexitol and its derivatives can participate in glycosylation reactions, acting as either glycosyl donors or acceptors.
When acting as a glycosyl acceptor, one of its hydroxyl groups (most commonly the more reactive C6 hydroxyl) attacks an activated glycosyl donor, such as a glycosyl halide or a trichloroacetimidate, to form a glycosidic linkage. The regioselectivity of this reaction is often controlled by the use of protecting groups on the acceptor molecule.
More commonly in synthetic carbohydrate chemistry, derivatives of 1,5-anhydro-2-deoxy-D-arabino-hexitol, particularly the corresponding glycal (1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol), are used as versatile glycosyl donors. nih.gov The double bond in the glycal can be activated by an electrophile, such as an iodonium (B1229267) ion, to generate a reactive intermediate. This intermediate can then be attacked by a glycosyl acceptor to form a 2-deoxy-glycoside. This process, known as iodoalkoxylation, results in the formation of a new glycosidic bond and the introduction of an iodine atom at the C2 position, which can be further functionalized. capes.gov.br
Enzymatic glycosylations have also been explored. For example, β-D-glucosidase has been shown to catalyze the hydration of D-glucal, a related glycal, to produce 1,5-anhydro-2-deoxy-D-arabino-hexitol as a by-product of a glycosyl transfer reaction to water. nih.gov This highlights the potential for enzymatic methods in the synthesis and modification of this class of compounds.
Applications As Structural Scaffolds and Building Blocks in Advanced Chemical Synthesis
Hexitol (B1215160) Nucleic Acids (HNAs) as Oligonucleotide Analogues
Hexitol Nucleic Acids (HNAs) are synthetic analogues of DNA and RNA where the natural five-carbon (deoxy)ribose sugar is replaced by a six-carbon 1,5-anhydrohexitol backbone. biosyn.com This modification confers unique properties to the resulting oligonucleotides, including high stability and strong binding to complementary DNA and RNA strands. biosyn.comumich.edu The fundamental building block for HNA is a phosphorylated 1,5-anhydro-D-arabino-2,3-dideoxy-hexitol with a nucleobase attached at the 2'-position. biosyn.comumich.edu The hexitol sugar's chair conformation serves as a proficient mimic of the C3'-endo conformation of the furanose ring found in A-type nucleic acids like RNA. nih.gov
The creation of HNA oligomers begins with the chemical synthesis of the individual 1,5-anhydrohexitol nucleoside monomers. Optimized and detailed procedures have been established for preparing these building blocks, which include the four standard bases: guanine (B1146940) (hG), adenine (B156593) (hA), cytosine (hC), and thymine (B56734) (hT). nih.gov
A common synthetic strategy starts from a readily available sugar derivative, such as tetra-O-acetyl-α-D-bromoglucose. umich.edu The synthesis involves a series of chemical transformations to construct the 1,5-anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol intermediate. umich.edu This key intermediate is then used to introduce the various nucleobases. For instance, the synthesis of purine (B94841) (A and G) and pyrimidine (B1678525) (U and C) analogues can follow different strategies. Key steps for pyrimidine analogues may involve the regioselective ring-opening of a D-allo-hexitol oxirane, while purine synthesis can utilize a regioselective epoxide ring opening of a D-gulo-oxirane followed by an SN2-type azidation reaction. researchgate.net A de novo approach based on a domino reaction has also been employed as a key step in synthesizing enantiopure L-hexitol nucleotide monomers. nih.gov These monomers are subsequently converted into 6′-phosphoramidites, which are the reactive species required for solid-phase oligonucleotide synthesis. researchgate.net
Table 1: Key Intermediates in Hexitol Monomer Synthesis This table is interactive. Users can sort and filter the data.
| Intermediate Compound | Starting Material | Key Transformation | Resulting Product | Reference |
|---|---|---|---|---|
| 1,5-anhydro-2,3,4,6-tetra-O-acetyl-D-glucitol | tetra-O-acetyl-α-D-bromoglucose | Reaction with sodium methoxide | 1,5-anhydro-D-glucitol | umich.edu |
| 1,5-anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol | 1,5-anhydro-4,6-O-benzylidene-3-deoxy-2-O-(p-tolylsulfonyl)-D-ribohexitol | Neutralization and purification | Sugar building block for base attachment | umich.edu |
| D-allo-hexitol oxirane | Not specified | Regioselective ring opening | Pyrimidine analogues (U, C) | researchgate.net |
Once the phosphoramidite (B1245037) monomers are synthesized, they are assembled into HNA oligomers, typically using automated solid-phase synthesis techniques analogous to those used for DNA and RNA. researchgate.net This method allows for the controlled, sequential addition of monomers to a growing chain attached to a solid support, enabling the creation of specific HNA sequences.
Beyond enzymatic synthesis, non-enzymatic, template-directed oligomerization has been a significant area of research. HNA has been shown to be an effective template for the synthesis of complementary RNA and DNA oligomers. nih.gov Studies have demonstrated that HNA templates are superior to DNA templates in guiding the oligomerization of activated monomers like nucleoside-5'-phosphoro-2-methyl imidazolides. nih.govnasa.govcapes.gov.br This enhanced efficiency is attributed to the fact that HNA duplexes, and HNA-RNA hybrids, adopt an A-type helical structure, which is conducive to this form of non-enzymatic ligation. nih.govnih.gov The rigidity of the HNA backbone likely contributes to the stereoselectivity observed in these reactions. nih.gov
The basic HNA structure can be chemically modified to fine-tune its properties for specific applications. These modifications can be made to the sugar, the nucleobase, or the phosphate (B84403) backbone. researchgate.net The goal of these modifications is often to enhance stability, improve binding affinity, or introduce new functionalities.
Examples of such modifications include the development of related six-membered nucleic acids like altritol nucleic acid (ANA), 3′-fluorohexitol nucleic acid (FHNA), and cyclohexene (B86901) nucleic acid (CeNA). colab.ws Compared to the rigidity of HNA, CeNA offers more flexibility. researchgate.net Other modifications involve altering the 2' position of the hexitol ring, which is crucial for nuclease resistance and interaction with cellular machinery. nih.gov The design of these derivatives is guided by structural insights from techniques like X-ray crystallography and NMR spectroscopy, which have revealed that HNA duplexes form a stable, A-type double helix with a deep major groove and a hydrophobic minor groove. nih.govnih.gov This structural information helps in designing HNA derivatives with tailored hybridization properties and biological functions.
Precursors for Bioactive Molecules (Non-Pharmaceutical Development Focus)
Beyond its role in synthetic genetics, D-arabino-Hexitol, 1,5-anhydro-2-deoxy- and its derivatives serve as versatile precursors for synthesizing molecules used as tools in biochemical and biological research. The focus here is on creating compounds that can probe or influence biological processes at a molecular level, rather than on developing therapeutic drugs.
The anhydrohexitol scaffold is an effective starting point for designing enzyme inhibitors. By mimicking the structure of natural substrates or transition states, these synthetic molecules can bind to an enzyme's active site and block its activity. For example, a series of 1,5-anhydrohexitol-based analogues linked to various triazoles were synthesized and shown to be potent inhibitors of Leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. nih.gov X-ray crystallography of these inhibitors in complex with the enzyme revealed the key molecular interactions responsible for their inhibitory activity, noting that the polarity and size of the triazole substituents significantly affect binding. nih.gov
The scaffold has also been used to create inhibitors for other enzymes, such as α-glucosidase. who.int The synthesis of these inhibitors often involves multi-step chemical reactions starting from the core anhydrohexitol structure, followed by the addition of functional groups designed to interact specifically with the target enzyme. who.intnih.gov Furthermore, the anhydrohexitol framework can be incorporated into fluorescent or colorimetric molecular probes designed for anion recognition. mdpi.com These probes couple a selective binding site with a signaling unit, allowing for the detection of specific ions through changes in their optical properties. mdpi.com
Table 2: Examples of Anhydrohexitol-Based Enzyme Inhibitors This table is interactive. Users can sort and filter the data.
| Target Enzyme | Inhibitor Class | Key Structural Feature | Potency | Reference |
|---|---|---|---|---|
| Leucyl-tRNA synthetase (LeuRS) | Anhydrohexitol-triazole analogues | Varied triazole substituents | Nanomolar Kiapp values | nih.gov |
| α-glucosidase | N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides | N-benzyl and N-(pentane-2-yl) groups | Moderate (IC50 = 74.52-83.52 µM) | who.int |
Derivatives of D-arabino-Hexitol, 1,5-anhydro-2-deoxy- are valuable as molecular tools for studying nucleic acid interactions and other biochemical phenomena. biosyn.com Because of their high stability and strong, selective binding to DNA and RNA, HNA oligomers serve as excellent molecular probes for detecting specific nucleic acid sequences in diagnostic assays. biosyn.com Their unique binding properties make them useful for engineering artificial nucleic acid systems and investigating the principles of molecular recognition. biosyn.com
The parent compound, 1,5-anhydro-D-fructose, which is closely related to the hexitol scaffold, has been identified as a versatile chiral building block. researchgate.net It can be synthesized from starch and used to create a variety of chiral polyfunctional heterocyclic compounds through stereoselective conversions, providing tools for exploring biological systems. researchgate.net For instance, it has been used to study mitochondrial biogenesis, demonstrating its utility in probing complex cellular pathways. mdpi.com The accessibility of these compounds from renewable resources like starch further enhances their potential as foundational molecules for developing novel research tools. researchgate.net
Development of Specialized Glycoconjugates and Polyols
The unique structural characteristics of D-arabino-Hexitol, 1,5-anhydro-2-deoxy-, commonly known as D-glucal, make it a valuable and versatile building block in the synthesis of complex carbohydrates and their derivatives. Its enol ether functionality allows for a variety of chemical transformations, enabling the construction of specialized glycoconjugates and polyols with tailored properties. Researchers have leveraged the reactivity of D-glucal and its derivatives, such as tri-O-acetyl-D-glucal, to develop novel synthetic methodologies and access a diverse range of complex molecules. medchemexpress.comrroij.com
The strategic manipulation of the double bond in the glucal scaffold facilitates the introduction of various functional groups and the formation of glycosidic linkages that are otherwise challenging to construct. This has led to the development of libraries of bioactive compounds and materials with unique characteristics. researchgate.netrsc.org
Synthesis of Novel Glycoconjugates
The application of D-arabino-Hexitol, 1,5-anhydro-2-deoxy- and its activated derivatives as glycosyl donors has been a cornerstone in the synthesis of a wide array of glycoconjugates. These synthetic endeavors have expanded the toolbox of carbohydrate chemists, allowing for the creation of molecules with significant biological and material science applications.
One of the key strategies involves the Ferrier rearrangement, where the allylic ether system of a glycal reacts with a nucleophile in the presence of a Lewis acid to form 2,3-unsaturated glycosides. researchgate.net This reaction has been instrumental in the synthesis of various glycoconjugates, including those with nitrogen-containing linkages. For instance, the reaction of tri-O-acetyl-D-glucal with nitrogen nucleophiles, promoted by tris(pentafluorophenyl)borane, yields azapseudoglycals, which are valuable intermediates for further chemical manipulation. researchgate.net
The enzymatic synthesis of glycoconjugates using D-glucal as a substrate has also been explored. Cellobiose (B7769950) phosphorylase from Cellvibrio gilvus has been shown to catalyze the reaction of D-glucal with various acceptor sugars, such as D-glucose, D-xylose, and D-mannose. nih.gov This enzymatic approach leads to the formation of β-(1→4) linked 2-deoxy-disaccharides, demonstrating a highly specific and efficient method for creating these complex structures. nih.gov A notable example is the synthesis of 2-deoxy-β-D-arabino-hexopyranosyl-(1→4)-D-glucose. nih.gov
Furthermore, D-glucal serves as a precursor for the synthesis of C-glycosides, which are characterized by a carbon-carbon bond between the sugar moiety and the aglycone. These compounds are often more stable towards enzymatic hydrolysis compared to their O-glycoside counterparts. nih.govresearchgate.net A one-step synthesis of C-linked disaccharides has been achieved through the reaction of carbohydrate allylsilanes with tri-O-acetyl-D-glucal, catalyzed by boron trifluoride. nih.gov This "carbon-Ferrier rearrangement" has been shown to produce α-D-C-linked disaccharides in fair yields. nih.gov
The addition of various nucleophiles to the double bond of D-glucal derivatives has also been a fruitful strategy for generating diverse glycoconjugates. The addition of hydrazoic acid to α,β-unsaturated aldehydes derived from tri-O-acetyl-D-glucal leads to the formation of 3-azido-2,3-dideoxyhexopyranoses, which can be further converted into 3-amino and 3-acetamido sugars. nih.gov These amino-sugars are important components of many biologically active molecules. nih.gov The table below summarizes key research findings in the synthesis of specialized glycoconjugates from D-arabino-Hexitol, 1,5-anhydro-2-deoxy- and its derivatives.
| Glycoconjugate Type | Precursor | Reagents/Catalyst | Key Findings |
| C-linked Disaccharides | Tri-O-acetyl-D-glucal | Carbohydrate allylsilanes, Boron trifluoride | Formation of α-D-C-linked disaccharides via a "carbon-Ferrier rearrangement". nih.gov |
| 3-Acetamido-2,3-dideoxyhexopyranoses | Tri-O-acetyl-D-glucal | Hydrazoic acid, followed by reduction and acetylation | Synthesis of various 3-amino and 3-acetamido sugars. nih.gov |
| 2-Deoxy-β-(1→4)-disaccharides | D-glucal | Acceptor sugars (e.g., D-glucose), Cellobiose phosphorylase | Enzymatic synthesis of β-(1→4) linked 2-deoxy-disaccharides. nih.gov |
| Azapseudoglycals | Tri-O-acetyl-D-glucal | Nitrogen nucleophiles, Tris(pentafluorophenyl)borane | Formation of 2,3-unsaturated glycosides with a nitrogen linkage via Ferrier rearrangement. researchgate.net |
| Thio-functionalized Glycoconjugates | D-glucal derived epoxides | Thiol nucleophiles | Regio- and stereoselective addition of S-nucleophiles to form thio-derivatives. nih.gov |
Development of Novel Polyols
In addition to discrete glycoconjugates, D-arabino-Hexitol, 1,5-anhydro-2-deoxy- has been utilized as a monomer for the synthesis of novel polyols, which are polymers with multiple hydroxyl groups. These sugar-based polymers are of interest as renewable and biodegradable materials with potential applications in various fields.
A significant development in this area is the synthesis of poly(3-keto-D-glucal) through conjugate addition polymerization. rsc.org In this approach, a monomer derived from D-glucal, dimethyl acetal-3-keto-D-glucal, which contains an α,β-unsaturated enone motif, is polymerized. rsc.org The polymerization, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been optimized to produce high molecular weight polymers. rsc.org Subsequent deprotection of the polymer under mild conditions yields a hydroxyl-functionalized polyol with enhanced thermal stability and water solubility. rsc.org This research demonstrates the potential of glycals as renewable monomers for the creation of high-performance, sugar-based polymers. rsc.org
The table below details research findings on the development of novel polyols from D-arabino-Hexitol, 1,5-anhydro-2-deoxy-.
| Polyol Type | Monomer | Polymerization Method | Key Findings |
| Poly(3-keto-D-glucal) | Dimethyl acetal-3-keto-D-glucal | Conjugate Addition Polymerization (CAP) | Synthesis of high molecular weight, hydroxyl-functionalized polymers with enhanced thermal stability and water solubility. rsc.org |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation of D-arabino-Hexitol, 1,5-anhydro-2-deoxy-. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer detailed insights into the molecule's framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton in the molecule. The chemical shifts and coupling constants are highly sensitive to the stereochemistry and conformation of the pyranose ring. For instance, axial and equatorial protons will have different chemical shifts, and the magnitude of the coupling constants between adjacent protons (J-coupling) can help determine their dihedral angles, confirming the chair conformation. In related 6-deoxy-sugars, proton signals for the anomeric position (H-1) can appear at various chemical shifts depending on the conformation and isomeric form present in the solution. researchgate.net
¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For D-arabino-Hexitol, 1,5-anhydro-2-deoxy-, six distinct signals would be expected, corresponding to the six carbon atoms in the molecule. The chemical shifts of these carbons are indicative of their chemical environment (e.g., attachment to oxygen). In a predicted ¹³C NMR spectrum for a complex derivative, the anomeric carbon (C-1) signal can be observed at a distinct chemical shift. The chemical shifts for the carbon atoms in the pyranose ring are influenced by their position and the conformation of the ring.
A representative table of predicted ¹³C NMR chemical shifts for a related anhydro-hexitol derivative is provided below to illustrate the type of data obtained from this technique.
| Atom No. | Predicted Chemical Shift (ppm) |
| C-1 | 95.96 - 103.83 |
| C-6 | 18.82 - 20.24 |
| Note: Data is for a related 6-deoxy-sugar and illustrates the presence of multiple conformers in solution. researchgate.net |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of D-arabino-Hexitol, 1,5-anhydro-2-deoxy-. The molecular formula for this compound is C₆H₁₂O₄, corresponding to a molecular weight of 148.15 g/mol .
In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous determination of the elemental formula.
While specific experimental mass spectra for the parent compound are not detailed in the provided search results, computed data for the closely related D-glucal (1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol) is available. nih.gov GC-MS analysis of plant extracts has identified related compounds like 1,5-anhydro-D-mannitol, demonstrating the utility of this technique in identifying anhydro-sugars in complex mixtures. japsonline.com The mass spectra of derivatized anhydro-hexitols, such as the tetra-O-methyl derivative of 1,5-anhydro-D-glucitol, are also available in databases like the NIST WebBook. nist.govnist.gov
A table of computed mass-to-charge ratios for various adducts of the related D-glucal is presented below.
| Adduct | m/z |
| [M+H]⁺ | 147.0652 |
| [M+Na]⁺ | 169.0471 |
| [M-H]⁻ | 145.0495 |
| Note: Data is for the related compound 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol (D-glucal), with a molecular formula of C₆H₁₀O₄. nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For D-arabino-Hexitol, 1,5-anhydro-2-deoxy-, the IR spectrum would be dominated by absorptions corresponding to the hydroxyl (O-H) and carbon-oxygen (C-O) stretching vibrations.
Although a specific IR spectrum for the title compound is not available in the search results, the expected characteristic absorption bands can be predicted based on its structure. A broad absorption band in the region of 3200-3500 cm⁻¹ would be characteristic of the O-H stretching vibrations of the hydroxyl groups, indicative of hydrogen bonding. Strong absorptions in the 1000-1200 cm⁻¹ region would correspond to the C-O stretching vibrations of the pyranose ring and the hydroxyl groups. The C-H stretching vibrations of the methylene (B1212753) and methine groups would appear in the 2850-3000 cm⁻¹ region.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and the conformation of the pyranose ring.
While the crystal structure of D-arabino-Hexitol, 1,5-anhydro-2-deoxy- itself is not reported in the provided search results, studies on related anhydro-hexitol nucleosides have been conducted. nih.govresearchgate.net For example, the crystal structure of 1,5-anhydro-2,3-dideoxy-2-(guanin-9-yl)-D-arabino-hexitol reveals that the hexitol (B1215160) moiety adopts a chair conformation with the guanine (B1146940) substituent in an axial position. researchgate.net Such studies on derivatives provide valuable insight into the likely solid-state conformation of the parent anhydro-hexitol ring system.
Computational Chemistry and Molecular Modeling
Computational methods are employed to investigate the conformational preferences and energetics of D-arabino-Hexitol, 1,5-anhydro-2-deoxy-. These studies complement experimental data and provide a deeper understanding of the molecule's behavior.
Analysis of Preferred Conformations (e.g., Chair Conformation, ⁴C₁)
The pyranose ring of D-arabino-Hexitol, 1,5-anhydro-2-deoxy- is expected to exist predominantly in a chair conformation to minimize steric and torsional strain. There are two primary chair conformations, designated as ⁴C₁ and ¹C₄.
Computational studies on related anhydrohexitol nucleosides indicate that these molecules exist in an equilibrium between the ¹C and C¹ (equivalent to ¹C₄ and ⁴C₁) forms. nih.govacs.org The energy difference (ΔE) between these two conformations for a series of 5-substituted pyrimidine (B1678525) anhydrohexitol nucleosides was calculated to be 5.9 kJ/mol. nih.govacs.org This relatively small energy difference suggests that both conformations can be populated at room temperature, although one is likely to be more stable. The specific preferred conformation, whether ⁴C₁ or ¹C₄, will depend on the energetic penalties associated with axial and equatorial positioning of the hydroxyl and hydroxymethyl substituents. For many glucose-like pyranoses, the ⁴C₁ conformation, which places the bulky hydroxymethyl group in an equatorial position, is generally the more stable form.
Energy Landscape Profiling and Conformational Equilibrium
The pyranose ring of D-arabino-Hexitol, 1,5-anhydro-2-deoxy- is not planar but exists in various non-planar conformations to minimize steric strain and other unfavorable interactions. The most stable conformations are typically the chair forms, denoted as ¹C₄ and ⁴C₁. In addition to the chair forms, the molecule can also adopt higher-energy boat and skew-boat conformations. The relative energies of these conformers dictate the conformational equilibrium of the molecule in solution.
Computational studies on related anhydrohexitol nucleosides indicate that these molecules exist in a dynamic equilibrium between the ¹C₄ and ⁴C₁ chair conformations. nih.govacs.org The energy difference (ΔE) between these two forms for anhydrohexitol nucleosides has been calculated to be approximately 5.9 kJ/mol. nih.govacs.org This relatively small energy difference suggests that both conformers are significantly populated at room temperature.
The equilibrium distribution of conformers can be influenced by various factors, including the nature and orientation of substituents on the pyranose ring, as well as the solvent environment. For instance, in the crystalline state, the molecular shape of a related compound, 1,5-anhydro-2,3-dideoxy-2-(guanin-9-yl)-D-arabino-hexitol, is characterized by a chair conformation of the sugar moiety. researchgate.net
Table 1: Conformational Energy Data for a Related Anhydrohexitol Nucleoside
| Conformer | Relative Energy (ΔE) |
| ¹C₄ | 0 kJ/mol (Reference) |
| ⁴C₁ | 5.9 kJ/mol nih.govacs.org |
Note: This data is for a related anhydrohexitol nucleoside and serves as an illustrative example of the energy differences that can be expected for similar pyranose systems.
The study of the conformational equilibrium is critical as the biological activity of such molecules can be dependent on the presence of a specific conformer. For example, when an anhydrohexitol nucleoside binds to an enzyme like HSV-1 thymidine (B127349) kinase, it can be induced to adopt a specific conformation, such as the ¹C₄ form, which may be different from its preferred conformation in solution. nih.govacs.org This highlights the importance of conformational flexibility for biological recognition.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior of molecules like D-arabino-Hexitol, 1,5-anhydro-2-deoxy- in a simulated physiological environment. These simulations can reveal the time-dependent fluctuations in molecular structure, including transitions between different conformational states, and provide insights into the flexibility of the pyranose ring and its substituents.
While specific MD simulation studies on D-arabino-Hexitol, 1,5-anhydro-2-deoxy- are not extensively documented in the literature, studies on similar 2-deoxy sugars, such as 2-deoxy-D-glucose, offer valuable insights. MD simulations of 2-deoxy-D-glucose have been used to study its interactions with proteins and to understand its inhibitory mechanism on enzymes like hexokinase. nih.gov These studies often analyze trajectories to understand the stability of different conformations and the hydrogen bonding networks that influence the molecule's dynamic behavior. nih.gov
For D-arabino-Hexitol, 1,5-anhydro-2-deoxy-, an MD simulation would typically involve placing the molecule in a box of solvent (e.g., water) and calculating the forces between all atoms over time using a force field. The resulting trajectory would provide a detailed picture of the molecule's movements, including ring puckering and the rotation of the hydroxymethyl group.
Table 2: Key Parameters Investigated in Molecular Dynamics Simulations of Pyranose Sugars
| Parameter | Description |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. |
| Ring Puckering Coordinates | Quantify the specific chair, boat, or skew-boat conformation of the pyranose ring. |
| Dihedral Angles | Describe the rotation around specific chemical bonds, such as those involving the exocyclic groups. |
| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds with solvent molecules and within the solute itself. |
The dynamic behavior elucidated from such simulations is crucial for understanding how D-arabino-Hexitol, 1,5-anhydro-2-deoxy- interacts with biological targets. The flexibility of the molecule, including its ability to transition between different low-energy conformations, can be a key determinant of its biological function.
Biological and Biochemical Interactions Excluding Clinical Human Trials
Enzymatic Substrate and Inhibitor Studies
The unique six-carbon ring structure of 1,5-anhydro-2-deoxy-D-arabino-hexitol, which replaces the standard five-carbon ribose or deoxyribose sugar in natural nucleic acids, confers distinct enzymatic interaction properties. biosyn.com These properties position it and its polymeric form, HNA, as subjects of interest in enzymology.
Interactions with Carbohydrate-Active Enzymes (CAZymes)
Research has identified interactions between derivatives of D-arabino-hexitol and specific Carbohydrate-Active Enzymes (CAZymes). For instance, in a study involving the hydration of D-glucal catalyzed by emulsin beta-D-glucosidase, a CAzyme, a by-product was identified as 1,5-anhydro-2-deoxy-3-O-(2-deoxy-beta-D-arabino-hexopyranosyl)-D-arabino-hex-1-enitol. nih.gov The formation of this specific product suggests that the enzyme possesses a distinct binding site for the aglycon moiety, implying a highly regiospecific interaction. nih.gov
Furthermore, oligonucleotides containing 1,5-anhydro-2-deoxy-D-arabino-hexitol, known as Hexitol (B1215160) Nucleic Acids (HNA), exhibit significant resistance to degradation by nucleases, which are enzymes that cleave nucleic acids. biosyn.comumich.edu This resistance is a direct consequence of the modified hexitol backbone. biosyn.com While many studies focus on DNA- and RNA-acting enzymes, the fundamental interaction with glycosidases like beta-D-glucosidase highlights the compound's relevance within the broader scope of CAZymes.
Characterization of Enzyme Inhibition Mechanisms and Kinetics
The structural modification in the HNA backbone is a key determinant of its interaction with enzymes, often leading to inhibitory effects. HNA's resistance to nuclease degradation is a well-documented example of this inhibition. biosyn.comumich.edu The HNA:RNA duplex, in particular, shows exceptional stability against nuclease activity. umich.edu
Studies on specific enzymes have provided more detailed insights. For example, certain quinoline-based compounds have been shown to inhibit human cytosine methyltransferase DNMT1 and bacterial adenine (B156593) methyltransferases by intercalating into the DNA substrate. biorxiv.org This mechanism, which involves interaction with the enzyme-DNA complex, provides a model for how molecules can inhibit enzymes that act on nucleic acids. biorxiv.org
In the context of viral enzymes, anhydrohexitol nucleosides have been studied for their interaction with Herpes Simplex Virus type 1 (HSV-1) thymidine (B127349) kinase. nih.gov Crystallography revealed that when an anhydrohexitol nucleoside binds to the enzyme, it undergoes a conformational change to a ¹C conformation, which is different from its preferred conformation in solution. nih.gov This induced fit suggests that the conformational flexibility of the hexitol ring may be crucial for its recognition and potential inhibition of viral enzymes. nih.gov The HNA-RNA duplex's resistance to degradation by RNase H is attributed to the rigid A-form conformation of the hybrid. nih.gov
Role in Cellular Metabolic Pathways (General, Non-Human Specific)
The integration of 1,5-anhydro-2-deoxy-D-arabino-hexitol into HNA allows for its participation in fundamental cellular processes, primarily through its ability to interact with natural nucleic acids. HNA can form stable duplexes with messenger RNA (mRNA), making it suitable for antisense therapies. biosyn.com By binding to specific mRNA sequences, HNA can inhibit their translation into proteins, effectively down-regulating the expression of targeted genes involved in disease processes in various biological systems. biosyn.com
In a non-human context, a related compound, 1,5-anhydro-D-fructose, has been shown to provide protection against rotenone-induced neuronal damage in PC12 cells, a cell line derived from a rat pheochromocytoma. mdpi.com The protective mechanism involves the activation of PGC-1α through an AMPK-dependent pathway, leading to mitochondrial biogenesis. mdpi.com Although a different but related sugar, this study points to the potential for anhydro-sugars to influence critical cellular energy pathways. mdpi.com
Molecular Recognition and Binding Affinity
The molecular structure of 1,5-anhydro-2-deoxy-D-arabino-hexitol dictates the unique recognition and binding properties of HNA, particularly its hybridization with DNA and RNA and its interactions with various proteins.
Hybridization Properties of Hexitol Nucleic Acids with Natural Nucleic Acids (DNA/RNA)
HNA oligonucleotides are capable of hybridizing with complementary DNA and RNA sequences, forming stable, right-handed antiparallel duplexes. biosyn.comoup.com A defining feature of these hybrids is their adoption of an A-type helical geometry, a conformation typically associated with double-stranded RNA. nih.govnih.govnasa.gov This is in contrast to standard DNA:DNA duplexes which predominantly adopt a B-form helix. wisc.edu The hexitol ring within the HNA strand maintains a rigid chair conformation. nih.gov
The stability of these duplexes follows a clear trend, with HNA:RNA hybrids being the most stable, followed by HNA:HNA, and then HNA:DNA. oup.comresearchgate.net This high stability, particularly with RNA, is a key feature driving interest in HNA for antisense applications. umich.edu The rigidity of the HNA-RNA duplex, which shows a reduced conformational flexibility compared to canonical dsRNA or DNA-RNA hybrids, contributes to its resistance to enzymatic cleavage. nih.gov
| Duplex Type | Relative Thermal Stability | Helical Geometry | Key Structural Features | Reference |
|---|---|---|---|---|
| HNA:RNA | Highest | A-form | Rigid chair conformation of hexitol ring; Exceptionally stable towards nuclease degradation. | nih.gov, researchgate.net, oup.com, umich.edu |
| HNA:DNA | Lower than HNA:RNA | A-form | Stable hybrid, but less so than the HNA:RNA duplex. | researchgate.net, oup.com |
| HNA:HNA | Intermediate | A-form | Forms stable self-duplexes. | oup.com |
Interaction with Proteins and Nucleic Acid-Binding Domains
The unique structure of HNA and its hybrids facilitates interactions with a range of proteins, particularly those that bind nucleic acids. Engineered archaeal DNA polymerases from the B-family have been developed that can recognize and utilize HNA. nih.gov For example, variants of the polymerase from Thermococcus gorgonarius (TgoT) can synthesize HNA using a DNA template or, conversely, reverse transcribe HNA back into DNA. agosr.com Structural studies of these polymerases in complex with HNA-DNA hybrids show that the duplex remains in a stable A-DNA helical form. nih.gov
The interaction of anhydrohexitol nucleosides with viral enzymes has also been characterized. As mentioned previously, cocrystallization with HSV-1 thymidine kinase forces the hexitol ring into a specific conformation, indicating a direct and specific interaction with the enzyme's binding site. nih.gov
Mechanistic Insights into Antiviral Activity of HNA Analogues (Non-Clinical)
The antiviral potential of HNA analogues stems from several key biochemical characteristics that have been explored in non-clinical research settings. These include their ability to interfere with viral replication processes, their inherent resistance to degradation by cellular enzymes, and the conformational properties that allow them to be recognized by viral enzymes.
Inhibition of Viral Replication Pathways
The primary mechanism by which many nucleoside analogues exert their antiviral effect is by inhibiting the replication of the viral genome. mdpi.comyoutube.com This is typically achieved after the analogue is intracellularly phosphorylated to its triphosphate form, which can then be recognized by viral polymerases as a substrate. HNA analogues have shown potential in this area, with studies demonstrating their ability to be incorporated into nucleic acid chains, thereby disrupting the replication process.
Initial evaluations of hexitol nucleosides indicated a high potential for antiviral activities. biosyn.com A pivotal aspect of this is the enzymatic incorporation of HNA into a growing DNA chain. Research has shown that chemically synthesized anhydrohexitol triphosphates (HNA-TPs) can be accepted as substrates by various DNA polymerases. nih.gov One study demonstrated that all tested DNA polymerases could incorporate a single anhydrohexitol nucleotide. However, the ability to continue elongating the primer chain after this incorporation was largely limited to family B DNA polymerases, with Vent (exo-) DNA polymerase being the most efficient. nih.gov
Kinetic analyses of the incorporation of a single anhydrohexitol adenine nucleoside revealed parameters similar to its natural counterpart, deoxyadenosine (B7792050) triphosphate (dATP), indicating that it can effectively compete for the active site of the polymerase. nih.gov While the efficient incorporation of multiple consecutive HNA units proved challenging, the ability of HNA to be integrated into a DNA strand provides a clear mechanism for disrupting viral replication. nih.gov The incorporation of just one of these modified nucleotides can be sufficient to halt the replication process, a key strategy in antiviral therapy. mdpi.com
Furthermore, terminal deoxynucleotidyl transferase (TdT) has been shown to incorporate up to 15 purine (B94841) HNA nucleotides and four pyrimidine (B1678525) HNA nucleotides into DNA primers, suggesting that under certain enzymatic conditions, more extensive incorporation is possible. biosyn.com
Table 1: Enzymatic Incorporation of HNA by DNA Polymerases
| DNA Polymerase Family | Incorporation of Single HNA Nucleotide | Elongation Post-Incorporation |
|---|---|---|
| Family A (e.g., Klenow Fragment) | Yes | No |
| Family B (e.g., Vent (exo-)) | Yes | Yes |
| Reverse Transcriptase | Yes | Limited |
Data synthesized from research on the enzymatic incorporation of HNA triphosphates. nih.gov
Studies on Nuclease Resistance and Stability
A significant hurdle for the therapeutic use of natural nucleic acids is their rapid degradation by cellular nucleases. HNA oligonucleotides have demonstrated remarkable resistance to enzymatic degradation, a property that enhances their stability and potential efficacy as antiviral agents. biosyn.com
Studies have unequivocally shown that duplexes formed between HNA and RNA (HNA:RNA) are exceptionally stable against nuclease degradation. biosyn.com This increased stability is a direct consequence of the modified hexitol backbone, which is not readily recognized by the nucleases that typically degrade DNA and RNA. This inherent nuclease resistance means that HNA-based antivirals could have a longer half-life in a biological system, allowing for a more sustained therapeutic effect.
The stability of these duplexes is also noteworthy. HNA has been shown to form highly selective and stable duplexes, with a particular preference for binding to RNA over DNA. biosyn.com This strong hybridization to RNA is a critical feature for antisense applications, where the HNA strand binds to a specific viral mRNA, preventing its translation into viral proteins.
Table 2: Comparative Stability of Nucleic Acid Duplexes
| Duplex Type | Relative Nuclease Resistance | Hybridization Stability |
|---|---|---|
| HNA:RNA | High | Very High |
| DNA:RNA | Moderate | High |
| dsRNA | High | High |
| dsDNA | Moderate | High |
This table provides a qualitative comparison based on findings from multiple studies. biosyn.com
Conformational Flexibilities and Enzyme Recognition
The three-dimensional structure of a nucleoside analogue is a critical determinant of its ability to be recognized and processed by viral enzymes. The conformational properties of the hexitol sugar in HNA play a key role in this molecular mimicry.
Crystal structure analysis of a double-helical HNA has revealed that the anhydrohexitol ring adopts a chair conformation. nih.gov This conformation acts as a good mimic for the C3'-endo conformation of the furanose ring found in RNA. nih.gov This structural similarity is believed to be a key reason why HNA can be effectively recognized by enzymes that naturally process RNA, such as viral RNA-dependent RNA polymerases. The axial positioning of the base in the HNA structure facilitates efficient base stacking, which is crucial for the formation of a stable double helix. nih.gov
While the hexitol ring was designed to have a restricted conformational flexibility, studies have shown that HNA oligomers can still crystallize in different double helical conformations. nih.gov This inherent flexibility, combined with the structural mimicry of natural nucleic acids, is essential for the analogue to fit into the active site of a viral polymerase. The ability of an enzyme's active site to undergo conformational changes upon binding a substrate is a well-established principle in enzyme catalysis, and the flexibility of the HNA analogue itself can contribute to this "induced fit" mechanism.
Natural Occurrence and Biosynthetic Pathways if Applicable
Isolation and Identification from Biological Sources
Direct isolation of D-arabino-Hexitol, 1,5-anhydro-2-deoxy- from natural sources has not been extensively documented in scientific literature. However, research on related compounds provides strong indications of its potential natural occurrence.
A closely related precursor, 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol , commonly known as D-glucal , has been identified in the plant kingdom. While not the specific hexitol (B1215160), D-glucal represents a dehydrated form of the compound of interest. The structural difference is the presence of a double bond between the first and second carbon atoms in D-glucal, which is saturated in D-arabino-Hexitol, 1,5-anhydro-2-deoxy-.
Another related compound, 1,5-anhydro-D-fructose , has been isolated from various fungi and an edible seaweed, where it serves as an intermediate in biosynthetic pathways. nih.gov This compound is considered to be widely distributed among living organisms, including animals. nih.gov Studies have shown that 1,5-anhydro-D-fructose is metabolized in vivo to 1,5-anhydro-D-glucitol . nih.govmdpi.com This metabolic conversion, involving the reduction of a keto group, suggests that similar enzymatic machinery could potentially reduce other deoxy sugars.
Furthermore, 2-deoxy-D-glucose , the parent aldose of D-arabino-Hexitol, 1,5-anhydro-2-deoxy-, is known to be taken up by cells through glucose transporters. tandfonline.comnih.gov Its subsequent metabolism, primarily through phosphorylation, has been a key area of research. tandfonline.comnih.govdeepdyve.comnih.gov
Hypothetical and Elucidated Biosynthetic Routes
A definitive, elucidated biosynthetic pathway for D-arabino-Hexitol, 1,5-anhydro-2-deoxy- has yet to be described. However, based on the metabolism of structurally analogous compounds, a hypothetical route can be proposed.
The primary metabolic fate of its parent compound, 2-deoxy-D-glucose , upon entering a cell is phosphorylation by the enzyme hexokinase to form 2-deoxy-D-glucose-6-phosphate . tandfonline.comnih.govdeepdyve.com This phosphorylated form is not readily metabolized further in the glycolytic pathway and can accumulate within the cell. nih.govnih.gov
A plausible biosynthetic route to D-arabino-Hexitol, 1,5-anhydro-2-deoxy- would involve the enzymatic reduction of 2-deoxy-D-glucose. This is supported by the known metabolic conversion of 1,5-anhydro-D-fructose to 1,5-anhydro-D-glucitol in both swine and humans. nih.gov This reaction demonstrates the presence of reductases capable of acting on anhydro sugars. In a similar fashion, an aldo-keto reductase or a similar enzyme could catalyze the reduction of the aldehyde group of 2-deoxy-D-glucose to a primary alcohol, thereby forming D-arabino-Hexitol, 1,5-anhydro-2-deoxy-.
In the bacterium Sinorhizobium morelense, an NADPH-dependent reductase has been identified that stereoselectively reduces 1,5-anhydro-D-fructose to 1,5-anhydro-D-mannitol. nih.gov This enzyme also acts on other 2-keto aldoses. nih.gov While this specific enzyme was found to be inactive towards 2-deoxy-D-glucose, it highlights the existence of enzymes that catalyze the reduction of anhydro sugars in microorganisms. nih.gov
The following table summarizes the key compounds related to the potential biosynthesis of D-arabino-Hexitol, 1,5-anhydro-2-deoxy-.
| Compound Name | Role in Biosynthesis |
| 2-deoxy-D-glucose | Potential direct precursor |
| 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol (D-glucal) | Dehydrated precursor found in nature |
| 1,5-anhydro-D-fructose | Structural analog with a known reduction pathway |
| 1,5-anhydro-D-glucitol | Product of 1,5-anhydro-D-fructose reduction |
| 2-deoxy-D-glucose-6-phosphate | Primary metabolic product of 2-deoxy-D-glucose |
Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Methodologies for Complex Analogues
The synthesis of D-arabino-Hexitol, 1,5-anhydro-2-deoxy- and its incorporation into more complex molecular architectures is a cornerstone for future research. Early methods established the foundational routes to 1,5-anhydrohexitol nucleosides, often involving the alkylation of heterocyclic bases. nih.gov However, the demand for more sophisticated analogues with tailored properties necessitates the development of more advanced and stereoselective synthetic strategies.
A key area of development is the stereoselective synthesis of hexitol (B1215160) nucleosides. For instance, the intramolecular glycosylation of a 6-O-(4-methoxypyrimidin-2-yl) derivative of phenyl 2,3-didehydrohex-2-eno-1-thiopyranoside has been shown to afford a 3'-deoxyglycal nucleoside in a highly stereoselective manner. mdpi.com Such methods provide precise control over the stereochemistry at the nucleobase-attachment site, which is crucial for biological activity.
Furthermore, the synthesis of modified HNA building blocks is a significant focus. This includes the development of protocols for producing 1',5'-anhydro-4'-amino-trityl/MMTr hexitol nucleosides, which can be converted into 6'-phosphoramidites for the solid-phase synthesis of N4' → P6' phosphoramidates of amino hexitol nucleic acids (AHNA). nih.gov These backbone-modified analogues offer altered hybridization properties and biological stability. Another important development is the synthesis of 3′-fluoro hexitol nucleic acid (FHNA and Ara-FHNA) modified oligonucleotides, which have demonstrated improved antisense activity and divergent RNA affinities depending on the fluorine stereochemistry. researchgate.net
Future research will likely concentrate on:
Novel Protecting Group Strategies: Developing orthogonal protecting group schemes to allow for the selective modification of different positions on the hexitol ring.
Efficient Glycosylation Methods: Exploring new catalysts and reaction conditions to improve the efficiency and stereoselectivity of the coupling between the hexitol sugar and various nucleobases, including complex heterocyclic systems.
Backbone and Base Modifications: Synthesizing HNA with diverse modifications, such as phosphorothioate (B77711) linkages, 2'-O-methyl substitutions, and functionally enhanced nucleobases, to fine-tune their properties for specific applications. researchgate.netresearchgate.net
Table 1: Selected Advanced Synthetic Methodologies for Hexitol Analogues
| Methodology | Key Features | Resulting Analogue | Potential Application | Reference(s) |
| Intramolecular Glycosylation | High stereoselectivity | 3'-Deoxyglycal nucleoside | Antiviral research | mdpi.com |
| Regioselective Epoxide Ring Opening | Synthesis of amino-modified hexitols | Amino Hexitol Nucleic Acids (AHNA) | Modified oligonucleotides | nih.gov |
| Fluorination of Hexitol Precursors | Introduction of fluorine at the 3' position | 3'-Fluoro Hexitol Nucleic Acids (FHNA) | Enhanced antisense activity | researchgate.net |
| Domino Reaction Approach | De novo synthesis of enantiopure L-hexitol monomers | L-Hexitol Nucleic Acids (L-HNA) | Exploration of mirror-image nucleic acids | researchgate.net |
Exploration of Novel Biological Targets and Therapeutic Mechanisms
Initial studies on the biological activity of D-arabino-Hexitol, 1,5-anhydro-2-deoxy- nucleoside analogues primarily focused on their antiviral properties, particularly against Herpes Simplex Virus (HSV). researchgate.net These compounds often act as substrates for viral thymidine (B127349) kinase, leading to their selective activation in infected cells. nih.gov However, the unique structural and chemical properties of hexitol-based compounds suggest a much broader therapeutic potential.
Emerging research is uncovering novel biological targets and mechanisms of action. For instance, HNA-based oligonucleotides have been investigated as steric-blocking antisense agents. They have been shown to efficiently and selectively inhibit the translation of Ha-ras mRNA and the expression of intracellular adhesion molecule-1 (ICAM-1). sigmaaldrich.com This demonstrates a mechanism distinct from viral enzyme inhibition and opens up possibilities for targeting a wide range of disease-related genes.
The development of HNA-based aptamers is another exciting frontier. Aptamers are structured oligonucleotides that can bind to specific target molecules with high affinity and specificity. Fully modified HNA aptamers have been successfully evolved to target the vascular endothelial growth factor (VEGF), a key mediator of angiogenesis. researchgate.netresearchgate.netqut.edu.aunih.govnih.gov These HNA aptamers exhibit low-nanomolar affinities and, crucially, show significantly enhanced stability in human serum compared to their DNA counterparts. researchgate.netresearchgate.netqut.edu.aunih.govnih.gov This superior biostability is a major advantage for therapeutic applications. The replacement of specific nucleotides in the known thrombin-binding aptamer NU172 with hexitol nucleotides has also been shown to retain or even improve anticoagulant activity and stability. sigmaaldrich.com
Future research in this area will likely focus on:
Expanding the Range of Viral Targets: Investigating the activity of hexitol nucleoside analogues against a broader spectrum of viruses, including RNA viruses, by targeting viral polymerases or other essential enzymes.
Targeting Bacterial and Fungal Pathogens: Exploring the potential of D-arabino-Hexitol, 1,5-anhydro-2-deoxy- derivatives as inhibitors of essential enzymes in bacteria and fungi, such as D-glucosamine-6-phosphate synthase. tandfonline.com
Developing Novel Aptamers: Utilizing SELEX (Systematic Evolution of Ligands by Exponential Enrichment) with HNA libraries to identify aptamers for a wide array of therapeutic targets, including other growth factors, cell surface receptors, and inflammatory mediators.
Investigating New Mechanisms: Exploring other potential therapeutic mechanisms, such as the modulation of protein-protein interactions or the inhibition of enzymes involved in metabolic diseases.
Table 2: Emerging Biological Targets for Hexitol-Based Compounds
| Target | Compound Type | Mechanism of Action | Potential Therapeutic Area | Reference(s) |
| Ha-ras mRNA | HNA Oligonucleotide | Steric-blocking antisense | Oncology | sigmaaldrich.com |
| ICAM-1 | HNA Oligonucleotide | Steric-blocking antisense | Inflammatory Diseases | sigmaaldrich.com |
| Vascular Endothelial Growth Factor (VEGF) | HNA Aptamer | Target binding and inhibition | Oncology, Ophthalmology | researchgate.netresearchgate.netqut.edu.aunih.govnih.gov |
| Thrombin | HNA-modified Aptamer | Anticoagulation | Cardiovascular Disease | sigmaaldrich.com |
| Herpes Simplex Virus (HSV) Thymidine Kinase | Hexitol Nucleoside Analogue | Viral enzyme inhibition | Antiviral Therapy | nih.govresearchgate.net |
| D-glucosamine-6-phosphate synthase | 2-amino-2-deoxy-D-glucitol-6-phosphate derivatives | Enzyme inhibition | Antifungal Therapy | tandfonline.com |
Integration into Materials Science and Nanotechnology (Excluding Biomedical Device Focus)
The unique structural features of D-arabino-Hexitol, 1,5-anhydro-2-deoxy-, particularly its chirality and rigidity, make it an attractive building block for the creation of novel functional materials beyond the biomedical sphere. While much of the work on HNA-based nanostructures has biomedical applications in mind, the fundamental principles of their self-assembly and the properties of the resulting materials are of broader interest to materials science.
One promising avenue is the use of sugar-derived diols, such as those related to D-arabino-Hexitol, 1,5-anhydro-2-deoxy-, as chiral monomers in polymer synthesis. researchgate.netnih.gov The inherent chirality of these building blocks can be transferred to the resulting polymer, leading to materials with specific optical properties, such as cholesteric (chiral nematic) liquid crystalline phases. These materials could find applications in:
Optical Films: Creating films with unique light-polarizing or reflecting properties.
Chiral Stationary Phases: Developing advanced materials for chromatographic separation of enantiomers.
Sensors: Designing materials that respond to chiral analytes.
The ability of HNA to self-assemble into well-defined nanostructures, such as tetrahedra and octahedra, has been demonstrated. sigmaaldrich.com These structures exhibit enhanced stability compared to their DNA counterparts. sigmaaldrich.com While the initial focus has been on their use as drug delivery vehicles, these stable, programmable nanostructures could also be explored for non-biomedical applications in nanotechnology, such as:
Nanoscale Scaffolding: Acting as rigid frameworks for the precise arrangement of other functional components, like quantum dots or metal nanoparticles, to create novel optical or electronic materials. nih.gov
Molecular Computing: Utilizing the programmable nature of HNA self-assembly to perform complex computations at the molecular level.
Future research directions include:
Synthesis of Hexitol-Based Polymers: Systematically synthesizing and characterizing polyesters, polyamides, and other polymers derived from D-arabino-Hexitol, 1,5-anhydro-2-deoxy- and related diols to explore their thermal, mechanical, and optical properties. researchgate.netnih.gov
Functionalization of HNA Nanostructures: Developing methods to attach non-biological functional groups, such as chromophores or redox-active molecules, to HNA nanostructures to create new materials with tailored properties.
Exploration of Electronic Properties: Investigating the potential for HNA-based materials to exhibit interesting electronic properties, potentially for use in molecular electronics or as components in sensors. nih.gov
Expanding the Scope of Hexitol Nucleic Acid Applications in Biotechnology
Hexitol Nucleic Acids (HNA) have already demonstrated their value in biotechnology as stable and high-affinity antisense and diagnostic agents. However, their unique properties are paving the way for a much broader range of applications, particularly in the realm of synthetic biology and biocatalysis.
A major breakthrough has been the development of engineered polymerases that can synthesize and reverse-transcribe HNA. nih.gov This allows for the in vitro evolution of HNA molecules, a process known as SELEX, to generate aptamers and potentially catalytic HNA molecules (XNAzymes). This capability moves HNA from being a purely synthetic analogue to a functional genetic polymer that can undergo heredity and evolution in a laboratory setting. nih.govacs.org
The ability to create HNAzymes opens up new possibilities in biocatalysis. Researchers have successfully identified HNAzymes that can perform RNA endonuclease and ligase activities. This demonstrates that catalytic function is not limited to natural biopolymers like RNA and proteins. The enhanced stability of HNA makes these XNAzymes potentially more robust for industrial or diagnostic applications compared to their ribozyme counterparts.
Furthermore, the integration of HNA into synthetic biology circuits is a compelling future direction. The orthogonality of HNA to the cell's natural machinery (i.e., it is not readily processed by natural polymerases) could allow for the creation of independent genetic systems within a cell, providing a new level of control over cellular behavior. acs.org
Key areas for future expansion include:
Development of Novel XNAzymes: Expanding the repertoire of HNA-based catalysts to include a wider range of chemical transformations.
In Vivo Applications of HNA: Exploring the potential for HNA to function within living cells, for example, as highly stable aptamers for intracellular imaging or as components of synthetic genetic circuits.
Hybrid Materials: Creating hybrid materials that combine the recognition properties of HNA with other functional molecules, such as peptides or small molecules, for advanced diagnostic and biotechnological tools.
HNA as a Genetic Material: Further exploring the fundamental properties of HNA as an alternative to DNA and RNA for information storage and propagation, which could have implications for understanding the origins of life and for developing novel data storage technologies. researchgate.net
Table 3: Emerging Biotechnological Applications of HNA
| Application | Key Feature of HNA | Research Finding | Future Prospect | Reference(s) |
| Aptamers | High stability and affinity | HNA aptamers targeting VEGF and thrombin with high affinity and serum stability. | Development of aptamers for a wide range of diagnostic and therapeutic targets. | researchgate.netresearchgate.netsigmaaldrich.comqut.edu.aunih.govnih.gov |
| XNAzymes | Catalytic potential and stability | Identification of HNAzymes with RNA endonuclease and ligase activity. | Creation of robust biocatalysts for industrial and chemical processes. | |
| Synthetic Genetics | Information storage and evolution | Engineered polymerases enable HNA synthesis and reverse transcription, allowing for in vitro evolution. | Use of HNA as an orthogonal genetic system for controlling cellular processes and for molecular computing. | nih.govacs.org |
| Nanostructure Assembly | Programmable self-assembly and stability | Construction of stable HNA tetrahedra and octahedra. | Development of nanoscale scaffolds for arranging functional components in materials science and electronics. | sigmaaldrich.com |
Q & A
Q. What are the critical steps in synthesizing D-arabino-Hexitol, 1,5-anhydro-2-deoxy- derivatives, and how is regioselectivity ensured?
The synthesis typically begins with acetylated D-arabinose derivatives. Key steps include:
- Acetylation : Heating D-arabinose with acetic anhydride and sodium acetate at 90–100°C to form tetra-O-acetyl-D-arabinose, ensuring complete protection of hydroxyl groups .
- Anhydro ring formation : Controlled elimination reactions or intramolecular cyclization under anhydrous conditions to generate the 1,5-anhydro ring system.
- Regioselectivity : Solvent polarity and temperature are critical. For example, polar aprotic solvents (e.g., dichloromethane) favor axial base orientation in nucleoside analogs, as confirmed by X-ray crystallography .
Q. Which analytical techniques are essential for characterizing the structure of 1,5-anhydrohexitol derivatives?
- X-ray crystallography : Resolves chair conformations and axial/equatorial base orientations in nucleosides (e.g., 5-iodouracil derivatives adopt axial positioning) .
- Mass spectrometry (MS) : Used to verify molecular weights and fragmentation patterns, particularly for trifluoroacetate derivatives (e.g., pentakis(trifluoroacetate) adducts) .
- NMR spectroscopy : Distinguishes between α/β anomers and confirms stereochemistry at C2 and C4 positions .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation or base substitution) influence antiviral activity in 1,5-anhydrohexitol nucleosides?
- Halogenation : The 5-iodouracil derivative (compound 3) exhibits selective anti-HSV-1/2 activity due to enhanced thymidine kinase (TK) affinity. Fluorine substitution (e.g., 5-fluorocytosine derivative 6) broadens activity to other herpesviruses by altering base-pairing interactions .
- Base orientation : Axial positioning of purine/pyrimidine bases (observed in X-ray studies) enhances metabolic stability by reducing enzymatic recognition .
- Passive diffusion : Transport studies using thymidine influx competition suggest that lipophilic modifications (e.g., ethyluracil) improve cellular uptake via passive diffusion, bypassing nucleoside transporters .
Q. What computational methods are used to predict conformational behavior in 1,5-anhydrohexitol derivatives?
- Density Functional Theory (DFT) : Models chair vs. boat conformations and assesses steric strain in acetylated or benzylated derivatives. For example, DFT studies show that 1,5-anhydro-2-deoxyhexitol derivatives favor chair conformations with minimal distortion (<5° from ideal geometry) .
- Molecular dynamics (MD) simulations : Predict solvent effects on regioselectivity during glycosylation, such as dichloromethane favoring axial adducts due to low polarity .
Q. How can contradictions in biological activity data across studies be systematically addressed?
- Control variables : Standardize cell lines (e.g., TK⁺ vs. TK⁻) and assay conditions (e.g., serum-free media to avoid nucleoside interference) .
- Structural validation : Re-examine stereochemistry via X-ray or NMR if activity discrepancies arise. For instance, axial vs. equatorial base orientation can drastically alter antiviral potency .
- Meta-analysis : Compare logP values and transporter affinity data to explain divergent cellular uptake results .
Methodological Considerations
Q. What strategies optimize yield in large-scale synthesis of 1,5-anhydrohexitol derivatives?
- Stepwise deprotection : Use mild acid hydrolysis (e.g., Amberlyst-15 resin) to selectively remove acetyl groups without disrupting the anhydro ring .
- Catalytic methods : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in halogenation steps to improve reaction efficiency .
Q. How are safety and stability concerns managed during handling of reactive intermediates?
- Derivatization : Stabilize hygroscopic intermediates (e.g., free sugars) as acetylated or trifluoroacetylated forms .
- Hazard mitigation : Use gloveboxes for moisture-sensitive reactions and quench excess reagents (e.g., acetic anhydride) with ice-cold water to prevent exothermic decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
